Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been studied for their anti-tubercular properties and their target has been identified as dpre1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
It can be inferred from related studies that benzothiazole derivatives may inhibit the activity of their target enzymes, thereby disrupting the normal functioning of the pathogen .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may interfere with the cell wall biosynthesis pathway of mycobacterium tuberculosis .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may lead to the disruption of cell wall synthesis in mycobacterium tuberculosis, potentially leading to the death of the pathogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps. One common method includes the reaction of 2-aminobenzo[d]thiazole with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(4-butoxybenzamido)benzo[d]thiazole, which is then esterified with ethyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate
- Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate
- Ethyl 2-(4-propoxybenzamido)benzo[d]thiazole-6-carboxylate
Uniqueness
Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate is unique due to its specific butoxy substituent, which can influence its chemical reactivity and biological activity. The length and structure of the butoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs with different alkoxy groups.
Properties
IUPAC Name |
ethyl 2-[(4-butoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-3-5-12-27-16-9-6-14(7-10-16)19(24)23-21-22-17-11-8-15(13-18(17)28-21)20(25)26-4-2/h6-11,13H,3-5,12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHQGUFIFOOPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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